Homophenylalanine hydroxamic acid

Description

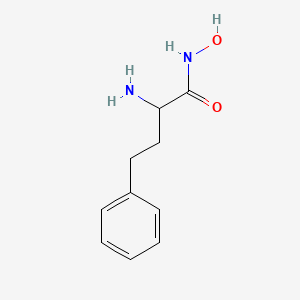

Homophenylalanine hydroxamic acid is a phosphonic acid analogue derived from homophenylalanine, a non-proteinogenic amino acid with an extended side chain compared to phenylalanine. This compound is characterized by the substitution of the carboxylic acid group with a hydroxamic acid moiety (-CONHOH), which enhances its metal-chelating properties and biological activity. Synthesized variants often incorporate halogen atoms (e.g., fluorine, bromine) in the phenyl ring to modulate inhibitory potency and selectivity .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-N-hydroxy-4-phenylbutanamide |

InChI |

InChI=1S/C10H14N2O2/c11-9(10(13)12-14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,11H2,(H,12,13) |

InChI Key |

AMLMQPZXMCRPLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homophenylalanine hydroxamic acid typically involves the coupling of homophenylalanine with hydroxylamine. One common method is the biocatalytic synthesis employing phenylalanine dehydrogenase, which has been proven to be a promising route for producing enantiomerically pure homophenylalanine . The reaction conditions often involve mild temperatures and pH levels to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through a combination of fed-batch substrate addition and continuous product removal. This method increases substrate loading and cofactor utilization, resulting in high productivity and efficiency . The use of genetically modified enzymes further enhances the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Homophenylalanine hydroxamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxamic acid group to amides.

Substitution: The compound can participate in substitution reactions, where the hydroxamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amides, and substituted hydroxamic acids

Scientific Research Applications

Homophenylalanine hydroxamic acid has several scientific research applications:

Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for developing metalloprotease inhibitors and histone deacetylase inhibitors.

Biocatalysis: The biocatalytic synthesis of this compound using phenylalanine dehydrogenase is a promising route for producing chiral pharmaceuticals.

Quorum Sensing Inhibitors: Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors, which can control the virulence factors of several bacteria.

Mechanism of Action

The mechanism of action of homophenylalanine hydroxamic acid involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloenzymes, such as histone deacetylases and metalloproteases . By binding to the active site of these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and altered gene expression . This mechanism is crucial for its potential use as an anticancer agent and in other therapeutic applications.

Comparison with Similar Compounds

Key Features :

- Structural Motif : The hydroxamic acid group enables strong coordination with metal ions, such as zinc, critical for targeting metalloenzymes.

- Biological Targets: Primarily inhibits alanine aminopeptidases (APNs), including human (hAPN/CD13) and porcine (pAPN) isoforms, which are implicated in cancer progression and peptide metabolism .

- Synthesis : Prepared via multi-step organic reactions, including esterification, halogenation, and phosphonation, to optimize inhibitory activity .

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between homophenylalanine hydroxamic acid and related hydroxamic acids:

Key Observations :

- Target Specificity : this compound shows selectivity for APNs, while SAHA and trichostatin A target histone deacetylases (HDACs). Batimastat inhibits MMPs, highlighting the role of auxiliary functional groups (e.g., thiols) in target discrimination .

- Halogenation Effects: Fluorine/bromine substitutions in homophenylalanine derivatives enhance APN inhibition by 2–3 fold compared to non-halogenated phenylalanine analogues .

Mechanistic and Therapeutic Insights

This compound

- Enzyme Inhibition : Binds to the active site of APNs via coordination of the hydroxamic acid group with zinc ions, disrupting peptide hydrolysis. This mechanism is critical in blocking cancer cell invasion and angiogenesis .

- Comparative Efficacy : Outperforms phenylalanine-based hydroxamic acids in APN inhibition due to the extended side chain, which improves steric complementarity with the enzyme’s substrate-binding pocket .

SAHA and HDAC Inhibitors

- Epigenetic Modulation: SAHA’s aliphatic chain allows deep penetration into HDAC catalytic pockets, facilitating histone hyperacetylation and reactivation of tumor suppressor genes. Unlike homophenylalanine derivatives, SAHA’s efficacy is dose-dependent in xenograft models (e.g., 97% tumor reduction at 50 mg/kg) .

Antioxidant and Neuroprotective Hydroxamic Acids

- Trichostatin A : Restores glutathione levels and reduces reactive oxygen species (ROS), offering dual neuroprotective and antioxidant effects. This contrasts with homophenylalanine derivatives, which lack significant antioxidant activity .

- Deferoxamine : A natural hydroxamic acid that reduces β-amyloid toxicity, demonstrating the therapeutic versatility of hydroxamate scaffolds beyond enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | SAHA | Batimastat |

|---|---|---|---|

| LogP | 1.8–2.5 | 3.1 | 2.9 |

| Solubility (aq. buffer) | Moderate (50–100 µM) | Low (<10 µM) | Low (<5 µM) |

| Blood-Brain Barrier (BBB) Penetrance | Limited | Moderate | Poor |

| Plasma Stability | >12 hours | 4–6 hours | 2–3 hours |

Notes:

- This compound exhibits moderate solubility and stability, making it suitable for intravenous administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.